Product packaging for 2-Bromo-3-methoxypyridine(Cat. No.:CAS No. 24100-18-3)

2-Bromo-3-methoxypyridine

Cat. No.: B021398
CAS No.: 24100-18-3
M. Wt: 188.02 g/mol
InChI Key: PDOWLYNSFYZIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are of paramount importance in chemistry and biology. Pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom, is a fundamental heterocyclic system found in numerous natural products, pharmaceuticals, and functional materials. google.com The strategic placement of functional groups on the pyridine ring allows chemists to fine-tune the molecule's steric and electronic properties, thereby controlling its reactivity and biological interactions.

2-Bromo-3-methoxypyridine is a prime example of a strategically functionalized heterocycle. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing, yet reactive, bromine atom on adjacent positions of the pyridine ring creates a unique electronic environment. This arrangement influences the reactivity of the pyridine ring itself and provides two distinct handles for further chemical transformations. The bromine atom, for instance, is a versatile functional group that can readily participate in a wide array of cross-coupling reactions, while the methoxy group can influence the regioselectivity of these reactions and can also be a site for chemical modification. rsc.org This combination of features makes this compound a subject of significant interest in heterocyclic chemistry research, as it allows for the controlled and predictable construction of more elaborate pyridine-containing molecules.

Significance as a Versatile Synthetic Intermediate in Advanced Organic Synthesis

The true value of this compound lies in its role as a versatile building block in advanced organic synthesis. chemimpex.commyskinrecipes.com Its ability to serve as a precursor to a multitude of more complex molecules has cemented its importance in the synthetic chemist's toolbox. The bromine atom at the 2-position is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Most notably, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This reaction allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position of the pyridine ring, a common strategy in the synthesis of biologically active compounds. mdpi.com For instance, it has been utilized in the synthesis of novel pyridine derivatives with potential applications as chiral dopants for liquid crystals. mdpi.com

Furthermore, the bromine atom can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles, including amines, thiols, and alkoxides. This reactivity opens up pathways to a diverse array of functionalized pyridines that are key intermediates in the development of new pharmaceuticals and agrochemicals. The compound's utility is further underscored by its role in the synthesis of sulfonamide methoxypyridine derivatives as potential PI3K/mTOR dual inhibitors for cancer therapy. nih.gov The strategic combination of its reactive sites allows for a modular and efficient approach to the synthesis of complex target molecules.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 24100-18-3
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
Appearance Off-white to yellow fused solid or light yellow to beige crystalline powder
Melting Point 45-50 °C
Boiling Point >110 °C (closed cup)
Purity ≥97%

Data sourced from multiple chemical suppliers.

Spectroscopic Data of this compound

Spectroscopic DataDetails
¹H NMR (CDCl₃) δ (ppm): 8.01 (dd, J=4.6, 1.6 Hz, 1H), 7.21 (dd, J=8.0, 1.6 Hz, 1H), 7.08 (dd, J=8.0, 4.6 Hz, 1H), 3.91 (s, 3H).
¹³C NMR (CDCl₃) δ (ppm): 154.9, 146.4, 140.2, 122.9, 118.9, 56.4.
InChI Key PDOWLYNSFYZIQX-UHFFFAOYSA-N

Note: NMR data can vary slightly depending on the solvent and instrument used. The provided data is a representative example.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO B021398 2-Bromo-3-methoxypyridine CAS No. 24100-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOWLYNSFYZIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178829
Record name 2-Bromo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24100-18-3
Record name 2-Bromo-3-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24100-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methoxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024100183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMO-3-METHOXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQN9M14S1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 2 Bromo 3 Methoxypyridine

Regioselective Bromination Approaches

The precise placement of a bromine atom at the C-2 position of the pyridine (B92270) ring, while a methoxy (B1213986) group resides at the C-3 position, is a critical challenge in the synthesis of 2-bromo-3-methoxypyridine. The electronic properties of the substituents and the pyridine ring itself heavily influence the outcome of the bromination reaction.

Strategies for Bromination of 3-Methoxypyridine (B1141550) Precursors

A common and direct approach involves the regioselective bromination of a 3-methoxypyridine precursor. However, the methoxy group at the 3-position activates the para position (C-5) for electrophilic substitution, making direct bromination at the C-2 position challenging. Research has shown that in the bromination of 2-methoxypyridine (B126380), the reaction affords 5-bromo-2-methoxypyridine (B44785) with complete regioselectivity, highlighting the strong activating effect of the methoxy group towards the para position. researchgate.net

To achieve the desired 2-bromo-3-methoxy substitution pattern, a multi-step approach is often necessary. One documented method starts with 3-hydroxypyridine (B118123). This precursor is first brominated to yield 2-bromo-3-hydroxypyridine (B45599). google.com This initial bromination step is highly regioselective due to the directing effect of the hydroxyl group. Subsequently, the hydroxyl group is methylated to give the final product, this compound. google.comprepchem.com

Another strategy involves the bromination of 3-fluoro-4-methoxypyridine (B1466008) using bromine in concentrated hydrochloric acid, which is a common method for producing brominated pyridine derivatives. smolecule.com While not directly yielding this compound, this illustrates a general approach to brominating substituted pyridines.

The table below summarizes a synthetic route starting from 3-hydroxypyridine.

StepStarting MaterialReagents and ConditionsProductYield
13-Hydroxypyridine1. NaOH(aq), Br2, -10 to 15 °C2. Acid to adjust pH to 73. Recrystallization2-Bromo-3-hydroxypyridine70-75% google.com
22-Bromo-3-hydroxypyridinePulverized KOH, CH3I in DMSO, 55-60 °CThis compound68% prepchem.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and regioselectivity of the desired product. In the synthesis of 2-bromo-3-hydroxypyridine from 3-hydroxypyridine, controlling the temperature is critical. The initial reaction with bromine is conducted at a low temperature (-10 to 0 °C), followed by a controlled increase to 10-15 °C during the addition of the 3-hydroxypyridine solution. google.com The reaction is then stirred at room temperature for a specific duration to ensure completion. google.com

For the subsequent methylation of 2-bromo-3-hydroxypyridine, the choice of base and solvent plays a significant role. The use of pulverized potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at a moderately elevated temperature (55-60 °C) has been shown to be effective, leading to a good yield of this compound. prepchem.com The workup procedure, involving washing with acidic and basic solutions, is essential for isolating a pure product. prepchem.com

Alternative Synthetic Routes

Beyond the direct bromination of substituted pyridines, alternative synthetic pathways offer flexibility and can be advantageous in specific contexts.

Preparation from Substituted Pyridine Precursors (e.g., 2-nitro-3-methoxypyridine)

An alternative route to this compound starts from 2-nitro-3-methoxypyridine. google.com This method involves a bromination reaction in the presence of a suitable brominating agent. google.com This approach leverages the directing effects of the nitro and methoxy groups to achieve the desired substitution pattern.

Multi-step Synthesis Pathways and Intermediate Derivatization

Multi-step syntheses provide a high degree of control over the final structure. A reported multi-step synthesis starts from 2-bromo-3-pyridinol. prepchem.com This intermediate is treated with potassium hydroxide and methyl iodide in DMSO to afford this compound. prepchem.com This pathway highlights the importance of intermediate derivatization, where a functional group is modified in a later step to achieve the target molecule.

Another example of a multi-step synthesis involves the preparation of 2-bromo-6-methylpyridin-3-ol, which includes steps like methoxylation and demethylation. While not directly for this compound, it showcases the types of transformations employed in pyridine chemistry.

The following table outlines a multi-step synthesis for a related compound, illustrating the concept of intermediate derivatization.

StepStarting MaterialReagents and ConditionsIntermediate/Product
13-hydroxy-6-methylpyridineBrominating agent2-bromo-3-hydroxy-6-methylpyridine
22-bromo-3-hydroxy-6-methylpyridinePOBr₃ or PBr₃2,3-dibromo-6-methylpyridine
32,3-dibromo-6-methylpyridineSodium methoxide (B1231860)3-bromo-2-methoxy-6-methylpyridine
43-bromo-2-methoxy-6-methylpyridineAcid hydrolysis2-bromo-6-methylpyridin-3-ol

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. numberanalytics.com This includes using renewable feedstocks, reducing waste, and lowering energy consumption. numberanalytics.com While specific studies on the green synthesis of this compound are not extensively detailed in the provided results, general principles applicable to pyridine synthesis can be considered.

The use of biocatalysts, such as enzymes, offers a sustainable alternative to traditional chemical methods for synthesizing pyridine derivatives. numberanalytics.com Mechanochemical techniques, which involve solvent-free reactions through grinding or mixing, represent another green approach that is safe, energy-efficient, and reduces waste. scielo.br For instance, the synthesis of 2-phenylimidazo[1,2-α]pyridine has been successfully demonstrated using mechanochemistry. scielo.br

Furthermore, the development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, aligns with green chemistry principles by reducing solvent use and purification steps. A copper-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines using air as the oxidant is an example of such an environmentally friendly method. organic-chemistry.org The use of air is advantageous due to its abundance and lack of toxic byproducts. organic-chemistry.org

Applying these principles to the synthesis of this compound could involve exploring enzymatic bromination or methylation, developing solvent-free reaction conditions, or designing a one-pot synthesis from a readily available precursor.

Development of Environmentally Benign Synthetic Protocols

The classic and widely utilized method for synthesizing this compound is the Williamson ether synthesis. A typical procedure involves the O-alkylation of 2-bromo-3-pyridinol with a methylating agent, such as methyl iodide, in the presence of a base like potassium hydroxide. prepchem.com While effective, this method often relies on polar aprotic solvents like dimethyl sulfoxide (DMSO), which present challenges in terms of environmental impact and purification. prepchem.com

In the pursuit of greener alternatives, research has focused on minimizing the use of hazardous organic solvents. scirp.org One promising approach is the use of aqueous surfactant media, which can facilitate the reaction under milder conditions. Protocols utilizing microwave or ultrasonic assistance have been developed for the O-alkylation of various hydroxy pyridines. These methods are noted for being simple, efficient, economical, and environmentally safer, representing a significant advancement toward a green Williamson synthesis. scirp.org

Another strategy involves altering the starting materials to create a more efficient pathway. A patented method describes the synthesis of this compound from 2-nitro-3-methoxypyridine. This process involves a bromination reaction that directly replaces the nitro group with a bromine atom. The inventors claim this route offers mild reaction conditions, is easy to control, and results in a high-yield, high-purity product with simplified post-treatment and purification, making it suitable for larger-scale industrial production. google.com

The table below summarizes various synthetic conditions, highlighting the shift from traditional methods to more environmentally conscious protocols.

Starting MaterialReagentsSolventConditionsYieldReference
2-Bromo-3-pyridinolCH₃I, KOHDMSO55-60°C, 0.5 h68% prepchem.com
3-Hydroxypyridine1. Br₂, NaOH2. Na, CH₃I1. H₂O2. Methanol (B129727), DMF1. 10-15°C2. Reflux, then RT70-75% (Step 1) google.com
2-Nitro-3-methoxypyridineBrominating AgentOrganic AcidMild conditionsHigh google.com
Hydroxy Pyridines (General)AlcoholsAqueous Surfactant MediaMicrowave / UltrasonicGood to Excellent scirp.org

Evaluation of Atom Economy and Solvent Selection

A critical evaluation of synthetic methodologies through the lens of green chemistry involves assessing the atom economy and the role of the solvent. Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition reactions, are inherently less wasteful. researchgate.net

The traditional Williamson ether synthesis for this compound, while functional, is not optimally atom-economical due to the formation of salt byproducts (e.g., potassium iodide). prepchem.com Newer synthetic strategies aim to improve this metric. For example, catalyst- and solvent-free approaches for related azaarene syntheses demonstrate a commitment to maximizing atom economy and reducing environmental contamination. researchgate.net

Solvent selection is paramount as it can dramatically influence not only the environmental footprint of a reaction but also its yield and selectivity. Research on the synthesis of related methoxypyridine derivatives has shown that the choice of solvent can be a determining factor in the regioselectivity of nucleophilic substitution reactions. In one study, the reaction of a dichloropyridine with a methoxide anion gave predominantly the 2-methoxy isomer when conducted in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂). Conversely, using dimethylformamide (DMF) or methanol (MeOH) as the solvent favored the formation of the 6-methoxy isomer. pharm.or.jp This highlights that a solvent cannot be chosen on its "green" credentials alone; its effect on the chemical outcome is a crucial consideration.

Modern green chemistry tools are being employed to provide a more holistic evaluation of solvents. For instance, the biorenewable solvent Cyrene™ has been successfully used as a greener alternative to traditional solvents like DMF in coupling reactions involving bromopyridines. Quantitative analyses using metrics like the complete E-factor (cEF), which measures the amount of waste produced per kilogram of product, and aggregate scores from tools like DOZN™, help chemists make more informed decisions by considering safety, hazards, energy efficiency, and renewability in addition to reaction performance. rsc.org

The table below illustrates the profound impact of solvent choice on the regioselectivity of a nucleophilic substitution reaction on a related dichloropyridine derivative, a key consideration for the synthesis of specific isomers like this compound.

SolventRatio of 2-methoxy product to 6-methoxy productReference
Dichloromethane (CH₂Cl₂)85 : 15 pharm.or.jp
Tetrahydrofuran (THF)79 : 14 (with 7% starting material remaining) pharm.or.jp
Dimethylformamide (DMF)6-methoxy isomer was the main product pharm.or.jp
Methanol (MeOH)6-methoxy isomer was the main product pharm.or.jp

Reactivity and Mechanistic Investigations of 2 Bromo 3 Methoxypyridine

Cross-Coupling Reaction Methodologies

2-Bromo-3-methoxypyridine is a valuable substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 2-position readily participates in the oxidative addition step of the catalytic cycle.

The Suzuki-Miyaura coupling, which forges a C-C bond between an organohalide and an organoboron compound, is a widely used transformation. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided results, the reactivity of 2-bromopyridines in general is well-established, allowing for an extrapolation of expected behavior. researchgate.net The synthesis of various biaryl and heterobiaryl compounds relies on the coupling of 2-bromopyridines with a range of aryl and heteroaryl boronic acids. nih.govnih.gov

Catalyst systems for the Suzuki-Miyaura coupling of 2-pyridyl electrophiles typically involve a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. nih.gov The choice of ligand is critical for achieving high efficiency, especially with electron-rich or sterically hindered substrates. For instance, bulky, electron-rich biarylmonophosphine ligands like XPhos have proven effective. scholaris.ca The reaction conditions generally involve a base, such as K₃PO₄ or Cs₂CO₃, in a solvent system like dioxane/water. nih.govscholaris.ca

A general protocol for the Suzuki-Miyaura reaction of a 2-bromopyridine (B144113) with an arylboronic acid is presented in the table below, illustrating typical conditions that would be applicable to this compound.

Catalyst SystemBaseSolventTemperature (°C)Coupling PartnerProduct TypeRef
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O60-100Arylboronic acid2-Aryl-3-methoxypyridine nih.gov
Pd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O100Heteroarylboronic acid2-Heteroaryl-3-methoxypyridine nih.gov
PdCl₂(dppf)Na₂CO₃DME / H₂O80Phenylboronic acid3-Methoxy-2-phenylpyridine mdpi.com

Beyond the Suzuki-Miyaura reaction, this compound can participate in other palladium-catalyzed cross-coupling reactions. The Stille coupling, which pairs an organohalide with an organotin reagent, is a powerful alternative for C-C bond formation, often succeeding where Suzuki couplings may be challenging. mdpi.compreprints.org Typical catalysts include PdCl₂(PPh₃)₂ or systems generated from a palladium(0) source like Pd₂(dba)₃ with a phosphine ligand. mdpi.comharvard.edu The addition of copper(I) iodide (CuI) can act as a co-catalyst, enhancing the reaction rate. mdpi.compreprints.org

Another important transformation is the palladium-catalyzed aminocarbonylation, which introduces a carbonyl group and an amine in a single step. For example, 2-bromo-3-methylpyridine (B184072) has been successfully converted to the corresponding Weinreb amide using a Pd(OAc)₂/Xantphos catalyst system under atmospheric pressure of carbon monoxide. nih.govscispace.com This methodology is applicable to a wide range of aryl and heteroaryl bromides, suggesting that this compound would be a suitable substrate for synthesizing 3-methoxypyridine-2-carboxamides.

Reaction TypeCatalyst SystemReagentsSolventProductRef
Stille CouplingPdCl₂(PPh₃)₂ / CuIAryl-SnBu₃Dioxane2-Aryl-3-methoxypyridine mdpi.com
AminocarbonylationPd(OAc)₂ / XantphosCO, R₂NHToluene3-Methoxy-N,N-dialkylpicolinamide nih.govscispace.com

The strategic formation of C-C, C-N, and C-O bonds using this compound as a building block is central to the synthesis of complex heterocyclic structures. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for the synthesis of N-aryl and N-heteroaryl amines. researchgate.netacs.org These reactions typically employ a palladium catalyst with a specialized ligand, such as Xantphos or RuPhos, and a base like Cs₂CO₃ or LiHMDS. researchgate.netnih.gov The reaction of this compound with various primary or secondary amines would yield N-substituted 3-methoxypyridin-2-amines.

Ruthenium-catalyzed reactions have also been explored for the transformation of 2-bromopyridines. A notable example is the domino C-O/C-N/C-C bond formation that converts 2-bromopyridines into N-pyridyl-pyridin-2-ones. However, studies have shown that 2-bromopyridines bearing an electron-donating group at the C-3 position, such as this compound, were unreactive under the specific conditions tested ([RuCl₂(p-cymene)]₂, Na₂CO₃). mdpi.com This highlights the significant influence of the methoxy (B1213986) substituent on the reactivity of the pyridine (B92270) ring in certain catalytic systems.

In contrast, directed C-C bond formation has been achieved through the conversion of 2-bromopyridines into 2-cyclopropylpyridines via coupling with cyclopropylboronic acid, a reaction that proceeds under standard Suzuki-Miyaura conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the ring nitrogen, facilitates nucleophilic aromatic substitution (SNAr). The bromine atom at the 2-position of this compound serves as a good leaving group in these reactions.

The reactivity of halo-heteroaromatics in SNAr reactions can be quantified by measuring their reaction rates with a given nucleophile. A systematic study involving competition experiments has determined the relative Gibbs free energy of activation (ΔG‡) for the SNAr reaction of a library of (hetero)aryl halides with benzyl (B1604629) alcohol in DMSO, using potassium tert-butoxide as the base. rsc.org

In this study, this compound was found to have a ΔG‡ of 92.41 kJ/mol. rsc.org This value places it as less reactive than 2-bromopyridine (86.22 kJ/mol) and significantly less reactive than electron-deficient analogues like 2-bromo-5-nitropyridine (B18158) (64.36 kJ/mol). rsc.org This demonstrates the deactivating effect of the electron-donating methoxy group on the SNAr reaction at the C-2 position.

SubstrateNucleophile/BaseSolventΔG‡ (kJ/mol)Ref
This compound Benzyl alcohol / tBuOKDMSO92.41 rsc.org
2-BromopyridineBenzyl alcohol / tBuOKDMSO86.22 rsc.org
2-Bromo-5-methoxypyridineBenzyl alcohol / tBuOKDMSO94.91 rsc.org
2-Bromo-3-methylpyridineMethoxide (B1231860) / KOHMethanol (B129727)21.5 (Eact, kcal/mol) rsc.org
2-Bromo-5-nitropyridineBenzyl alcohol / tBuOKDMSO64.36 rsc.org

Note: Eact (Activation Energy) from reference rsc.org is included for comparative purposes, though reaction conditions differ.

Substituents on the pyridine ring exert a profound influence on the rate and regioselectivity of SNAr reactions through a combination of inductive and resonance effects.

In contrast, electron-withdrawing groups, such as a nitro group, strongly activate the ring towards nucleophilic attack. For example, 2-bromo-5-nitropyridine is significantly more reactive than this compound. rsc.org An electron-donating alkyl group, like the methyl group in 2-bromo-3-methylpyridine, also deactivates the ring towards SNAr compared to unsubstituted 2-bromopyridine, similar to the effect of the methoxy group. rsc.org The order of reactivity for 2-bromopyridines with methoxide was found to be 2-bromo- > 2-bromo-3-methyl- > 2-bromo-5-methyl-pyridine, with the deactivation being primarily an effect on the activation energy. rsc.org This trend is consistent with the electronic effects of the substituents, where electron-donating groups destabilize the negatively charged Meisenheimer complex intermediate, thus increasing the activation energy of the reaction.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium or other strong base, guiding deprotonation to an adjacent ortho position to form a stabilized organometallic intermediate. acs.org

The methoxy group is a well-established and effective oxygen-based DMG. acs.orgharvard.edu In the context of this compound, the 3-methoxy group is positioned to direct metalation specifically to the C4 position of the pyridine ring. This coordination between the methoxy oxygen and the metalating agent, typically a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), lowers the activation energy for proton abstraction at the C4 site.

However, the presence of the bromine atom at the C2 position introduces a competitive reaction pathway: metal-halogen exchange. This process, where the organometallic reagent swaps its metal component for the halogen, is also very rapid. The ultimate outcome of the reaction—whether C4-metalation or C2-metal-halogen exchange occurs—is highly dependent on the specific reaction conditions, including the choice of base, solvent, and temperature. For instance, studies on the related 2-bromo-4-methoxypyridine (B110594) have demonstrated regioselective lithiation at the C3 position, adjacent to the methoxy group. researchgate.net This highlights the strong directing power of the methoxy group in pyridine systems. In the case of this compound, a careful selection of reagents is necessary to selectively achieve functionalization at either the C2 or C4 position.

ReagentPotential Reaction PathwayLikely Position of FunctionalizationGoverning Principle
n-Butyllithium (n-BuLi) at low temp.Metal-Halogen ExchangeC2Fast kinetics of Br-Li exchange.
Lithium Diisopropylamide (LDA)Directed ortho-Metalation (DoM)C4LDA is a non-nucleophilic, strong base favoring deprotonation over halogen exchange. harvard.edu
TMPMgCl·LiClDirected ortho-Metalation (DoM)C4Highly hindered base that favors deprotonation of electron-poor heteroarenes. harvard.edu

Radical Reactions and Electrochemistry

Beyond ionic pathways, this compound can participate in transformations involving radical intermediates. The carbon-bromine bond is susceptible to homolytic cleavage or single-electron transfer (SET) to generate a 3-methoxypyridin-2-yl radical. This reactive species can then engage in a variety of bond-forming reactions.

Modern synthetic methods facilitate the generation of such pyridyl radicals under mild conditions. Photocatalysis, often employing iridium or ruthenium complexes, can initiate the formation of the radical from the C-Br bond, which can then be used in reactions like the anti-Markovnikov hydroarylation of functionalized olefins. nih.gov Another approach involves transition-metal-free, purple light-promoted coupling between bromopyridines and Grignard reagents, proceeding through a SET mechanism. organic-chemistry.org These methods allow for the construction of complex molecules by forming new carbon-carbon bonds at the C2 position.

While specific electrochemical studies on this compound are not widely reported, the electrochemical behavior of related compounds suggests potential reactivity. For example, the electrochemical homocoupling of 2-bromomethylpyridines catalyzed by nickel complexes has been demonstrated, indicating that electrochemical reduction could be a viable method for inducing dimerization or other coupling reactions. chemsrc.com

Reaction TypeCatalyst/InitiatorKey FeaturesReference Example
Photocatalytic Hydroarylation[Ir(ppy)2(dtbbpy)]PF6Forms 3-methoxypyridin-2-yl radical for addition to alkenes.Applicable to various bromopyridines for C-C bond formation. nih.gov
Radical Coupling with Grignard ReagentsPurple Light (400-410 nm)Transition-metal-free C-C, C-N, and C-S bond formation.Effective for coupling various bromopyridines with Grignard reagents. organic-chemistry.org

Mechanistic Studies of this compound Transformations

Understanding the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Mechanistic investigations often focus on transition-metal-catalyzed cross-coupling reactions, where the compound is a common substrate.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, the mechanism typically begins with the oxidative addition of the C-Br bond of this compound to a low-valent metal center, usually Pd(0). ambeed.comambeed.com This step forms a square planar Pd(II) intermediate, (3-methoxypyridin-2-yl)Pd(Br)L₂, where L represents the supporting ligands. Computational studies have modeled this oxidative addition step, providing insights into its energetics. rsc.org The catalytic cycle proceeds through subsequent transmetalation with an organometallic partner (e.g., an organoboron compound in Suzuki coupling) and concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

In other catalytic systems, different intermediates have been proposed. For instance, in a ruthenium-catalyzed domino reaction aimed at synthesizing heteroarylated 2-pyridones, a proposed mechanism involves the in-situ formation of a pyridone intermediate, followed by N-arylation and subsequent C-H functionalization. mdpi.comnih.gov Interestingly, under the specific conditions of that study, this compound was found to be unreactive, suggesting that the electron-donating methoxy group can significantly influence the reactivity of the substrate and its ability to participate in certain catalytic cycles. mdpi.com

The choice of catalyst and, critically, the associated ligands, plays a paramount role in the outcome of transformations involving this compound. Ligands modulate the steric and electronic properties of the metal center, influencing the rates of oxidative addition, reductive elimination, and catalyst stability, which in turn affects reaction efficiency, selectivity, and substrate scope. acs.org

For example, in a Suzuki reaction coupling this compound with a boronic acid pinacol (B44631) ester, a bis(triphenylphosphine)palladium(II) chloride catalyst was used effectively. ambeed.com The phosphine ligands are crucial for stabilizing the palladium species throughout the catalytic cycle. Research into palladium catalysis has shown that various types of ligands are effective for cross-coupling reactions of bromopyridines. Iminophosphine ligands have been used to create palladium complexes that show high conversion rates in Heck and Suzuki couplings. dergipark.org.tr Similarly, N-heterocyclic carbene (NHC) ligands on palladium have proven effective for challenging B-alkyl Suzuki couplings of pyridyl electrophiles. organic-chemistry.org The selection of the appropriate ligand is therefore a key consideration for achieving high yields and preventing the formation of byproducts in the functionalization of this compound.

Reaction TypeCatalystLigand(s)Base/SolventSubstrateYieldReference
Suzuki CouplingPd(PPh3)2Cl2Triphenylphosphine (PPh3)K3PO4 / 1,4-Dioxane, H2OThis compound48% ambeed.com
Heck CouplingPd(PN)Cl2IminophosphineK2CO3 / NMPAryl Bromides (general)Up to 99% dergipark.org.tr
Domino C-O/C-N/C-C Formation[RuCl2(p-cymene)]2-Na2CO3 / 1,4-DioxaneThis compoundNo Reaction mdpi.com
B-Alkyl Suzuki CouplingPd-NHCN-Heterocyclic Carbene-2-Pyridyl Ammonium Salts (general)Broad Scope organic-chemistry.org

Advanced Applications in Pharmaceutical and Medicinal Chemistry

Role as a Key Building Block in Active Pharmaceutical Ingredient (API) Synthesis

2-Bromo-3-methoxypyridine and its isomers serve as fundamental building blocks in the synthesis of complex Active Pharmaceutical Ingredients (APIs). netascientific.comchemimpex.com The bromine atom at the 2-position is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are essential for constructing the carbon skeleton of intricate drug molecules. The methoxy (B1213986) group, in turn, influences the electronic properties and conformational flexibility of the molecule, which can be critical for biological activity.

A clear illustration of the utility of a bromomethoxypyridine core is found in the synthesis of certain kinase inhibitors. For example, a multi-step synthesis of a potent RET kinase inhibitor uses the isomeric compound 3-bromo-5-methoxypyridine (B189597) as a starting material. acs.org The synthesis involves building a pyrazolo[1,5-a]pyridine (B1195680) scaffold from the initial bromomethoxypyridine, followed by a series of functional group transformations and a key Suzuki coupling reaction to attach a complex piperidine (B6355638) substituent. acs.org This process highlights how the bromomethoxypyridine framework provides the initial, essential structure upon which the final, highly complex API is constructed.

Design and Synthesis of Novel Pharmacologically Active Derivatives

The chemical reactivity of this compound makes it an ideal starting point for designing and synthesizing novel derivatives with specific pharmacological activities. indiamart.com Medicinal chemists utilize this compound to create libraries of related molecules for screening against various biological targets.

Research has specifically identified this compound as a key precursor in the preparation of triazolopyrimidine derivatives. chemicalbook.compharmaffiliates.comchemicalbook.comlookchem.com These resulting analogues have been developed and investigated as inhibitors of the AXL receptor tyrosine kinase function. chemicalbook.compharmaffiliates.comchemicalbook.com The AXL kinase is a recognized oncology target, as its overexpression is linked to the growth and metastasis of several cancer types. nih.gov The synthesis of these potent inhibitors from the this compound scaffold underscores its direct role in creating targeted cancer therapeutics. nih.gov

In the search for treatments for Alzheimer's disease, this compound has been instrumental in the development of gamma-secretase modulators (GSMs). nih.gov GSMs are sought after because they can selectively reduce the production of the toxic Aβ42 amyloid peptide without completely inhibiting the enzyme, which can cause side effects. nih.govnih.gov

A significant study focused on evolving GSMs by introducing novel heterocycles to improve their drug-like properties. nih.gov Researchers inserted a methoxypyridine motif into a tetracyclic scaffold, which led to compounds with both improved activity in halting Aβ42 production and better physical properties, such as solubility. nih.govescholarship.org The synthesis of the key western portion of these modulators began with a derivative of this compound, specifically 6-bromo-2-methoxy-3-aminopyridine. nih.gov The study demonstrated that a 3-methoxypyridine (B1141550) derivative exhibited a nearly three-fold improvement in activity compared to the parent compound, highlighting the critical contribution of the methoxypyridine structure. nih.gov

Beyond specific targets like AXL and gamma-secretase, derivatives of this compound are being explored for broader applications, particularly in oncology. A study on the synthesis and cytotoxic activity of 2-methoxypyridine-3-carbonitriles, which are derived from the 2-methoxypyridine (B126380) core, screened these compounds against several human cancer cell lines. mdpi.com The research identified derivatives with promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines, indicating the potential of this chemical family in the development of new cytotoxic agents. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, these studies involve systematically altering the chemical structure and measuring the resulting impact on biological efficacy.

The specific placement of substituents on the pyridine (B92270) ring and its appendages has a profound effect on the pharmacological activity of the resulting compounds.

In the development of gamma-secretase modulators, the substitution pattern was critical. A derivative featuring a 3-methoxypyridine component showed a significant improvement in potency (IC50 of 60 nM). nih.gov In contrast, replacing the methoxy group with a hydroxyl group led to only a modest recovery of potency, while using an unsubstituted pyridine ring was detrimental to activity. nih.gov This demonstrates the specific and positive influence of the 3-methoxy substituent.

Similarly, in SAR studies of cytotoxic 2-methoxypyridine-3-carbonitrile derivatives, the substituents on an attached aryl ring were systematically varied. mdpi.com The study found that introducing a bromine atom at the para-position of the aryl ring (compound 5d ) or a nitro group at the meta or para position (compounds 5g and 5h ) resulted in derivatives with potent activity against three different cancer cell lines. mdpi.com Another study investigating N-(5-methoxyphenyl) methoxybenzenesulphonamides found that the substitution pattern was a determining factor for antiproliferative potency, with 4-bromo-2,5-dimethoxyphenyl derivatives showing particular potency against the MCF7 human breast cancer cell line. nih.gov These findings underscore that biological efficacy is highly sensitive to the specific substitution pattern on the core structure.

Data on this compound Derivatives

Compound/Derivative ClassTarget/ApplicationKey Research FindingCitation(s)
Triazolopyrimidine DerivativesAXL Receptor Tyrosine KinaseAct as potent function inhibitors of AXL kinase, a known oncology target. chemicalbook.compharmaffiliates.comnih.gov
Tetracyclic Methoxypyridine AnalogsGamma-Secretase ModulationThe 3-methoxypyridine motif significantly improved potency and solubility for reducing Aβ42. nih.govescholarship.org
4-(4-bromophenyl)-2-methoxypyridine-3-carbonitrileCytotoxicity (Anticancer)Exhibited potent antiproliferative effects against liver, prostate, and breast cancer cell lines. mdpi.com
4-bromo-2,5-dimethoxyphenyl SulphonamidesCytotoxicity (Anticancer)Showed high potency against the MCF7 human breast cancer cell line. nih.gov

Rational Drug Design Approaches Utilizing the this compound Scaffold

The this compound scaffold is a key component in rational drug design, a strategy that aims to develop new medications based on an understanding of their biological targets. The inherent chemical features of this scaffold—specifically the reactive bromine atom at the 2-position and the electron-donating methoxy group at the 3-position—provide a robust platform for systematic structural modifications to optimize drug-like properties.

One prominent approach is scaffold hopping , where the core structure of a known active compound is replaced with a different, isosteric scaffold to discover new compounds with improved properties such as enhanced potency, better selectivity, or a more favorable intellectual property position. researchgate.net The this compound moiety has been incorporated into novel molecular frameworks designed to inhibit specific biological targets. For instance, based on a known PI3K inhibitor, a series of sulfonamide methoxypyridine derivatives were synthesized as potent dual PI3K/mTOR inhibitors for cancer therapy. researchgate.net

Another critical strategy involves the targeted modification of a lead compound to improve its pharmacological profile. In the development of gamma-secretase modulators (GSMs) for Alzheimer's disease, the introduction of a methoxypyridine motif into a tetracyclic scaffold was a deliberate design choice. nih.gov This modification aimed to enhance activity in reducing amyloid-beta 42 (Aβ42) production while simultaneously improving properties like aqueous solubility. nih.gov The synthesis of a 3-methoxypyridine analog (22d) resulted in a nearly three-fold improvement in activity over the parent pyridyl compound, demonstrating the successful application of this rational design principle. nih.gov

Computer-Aided Drug Design (CADD) is also frequently employed in conjunction with this scaffold. rsc.org By modeling the interactions between potential drug candidates and their protein targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy. This was the approach used in the design of pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase (TRK) inhibitors, where scaffold hopping and CADD were used to guide the synthesis of a library of 38 derivatives. rsc.org

The versatility of the this compound scaffold is further highlighted by its use in structure-activity relationship (SAR) studies. The bromine atom allows for the facile introduction of a wide variety of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. mdpi.com This enables the systematic exploration of how different chemical groups at that position affect the compound's interaction with its biological target.

Pre-clinical Development and Target Validation Studies of Derived Compounds

Following the rational design and synthesis of compounds derived from the this compound scaffold, rigorous pre-clinical testing is essential to evaluate their therapeutic potential and validate their biological targets. These studies encompass a range of in vitro and in vivo assays to determine efficacy, selectivity, and pharmacokinetic properties.

A key area of investigation for these derivatives has been in oncology. Pyrazolo[3,4-b]pyridine derivatives have been evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the growth and proliferation of various cancers. rsc.org Target validation is achieved by measuring the compound's inhibitory concentration (IC₅₀) against the target kinase. For example, a series of TRK inhibitors were evaluated, with some compounds showing potent activity. rsc.org The most promising compounds are then tested for their ability to inhibit the proliferation of cancer cell lines. One such derivative, compound C03 , exhibited an IC₅₀ of 0.304 µM against the Km-12 cancer cell line, with notable selectivity over other cell lines. rsc.org

The table below summarizes the inhibitory activities of selected TRK inhibitors derived from related pyridine scaffolds, illustrating the process of lead identification in pre-clinical development.

CompoundTargetTRKA IC₅₀ (nM)TRKB IC₅₀ (nM)TRKC IC₅₀ (nM)
Entrectinib (2) TRK, ALK, ROS1135
Compound 3 TRK1.62.92.0
Compound 4 TRK172811
Compound 5 TRK122215
Compound C03 TRKA56--
Data sourced from RSC Publishing. rsc.org

In the context of neurodegenerative diseases, methoxypyridine-derived GSMs have undergone pre-clinical evaluation for Alzheimer's disease. nih.gov After demonstrating improved potency in vitro, lead compounds are advanced to in vivo studies in animal models. A key study showed that a methoxypyridine-derived compound successfully crossed the blood-brain barrier (BBB) and reduced Aβ42 levels in both the plasma and brain of Tg2576 transgenic mice, providing crucial validation of its therapeutic potential in a living organism. nih.gov

The table below shows the in vitro activity and solubility of key GSMs, highlighting the role of the methoxypyridine moiety in improving both potency and physicochemical properties.

CompoundDescriptionIC₅₀ (nM)Kinetic Aqueous Solubility (µM)
22b Pyridyl analog>1000>100
22c Methoxyphenyl analog19025
22d 3-Methoxypyridine analog6033
23 3-Hydroxypyridine (B118123) analog21010
Data sourced from a 2018 study on gamma-secretase modulators. nih.gov

Further pre-clinical studies on other pyridine derivatives have explored activities such as anti-thrombotic effects, where a derivative showed a 41.32% lysis value against blood clots, and biofilm inhibition against pathogens like Escherichia coli. mdpi.com These diverse studies underscore the broad therapeutic applicability of compounds derived from the this compound core structure.

Methodologies for High-Throughput Synthesis of Libraries of this compound Analogues

The exploration of structure-activity relationships and the screening for new drug candidates necessitate the efficient synthesis of large numbers of structurally related compounds. Methodologies for the high-throughput synthesis of libraries of this compound analogues are therefore critical. These methods primarily leverage the reactivity of the bromine atom for parallel synthesis.

Palladium-catalyzed cross-coupling reactions are the cornerstone of these high-throughput efforts. The Suzuki cross-coupling reaction, in particular, is widely used to couple the this compound core with a diverse array of arylboronic acids. mdpi.com This reaction is well-suited for parallel synthesis formats, where multiple reactions are run simultaneously in multi-well plates. A general procedure involves placing the bromo-pyridine starting material, a palladium catalyst (such as Pd(PPh₃)₄), and a base (like K₃PO₄) into each well, followed by the addition of a different arylboronic acid to each well. mdpi.com This allows for the rapid generation of a library of compounds with varied substituents at the 2-position.

The development of robust and general reaction conditions is key to the success of high-throughput synthesis. Studies have been conducted to create predictive models for cross-coupling reactions by systematically testing a large library of substrates. rsc.org For instance, the oxidative addition of various (hetero)aryl bromides to a palladium(0) complex was studied using stock solutions and NMR analysis to rapidly determine reaction outcomes, facilitating the optimization of conditions for a broad range of substrates, including substituted bromopyridines. rsc.org

The synthesis of compound libraries is often a multi-step process. For example, a convergent synthetic strategy was employed to create a variety of novel GSM compounds. nih.gov This involved the separate, optimized synthesis of key intermediates or "coupling partners," which were then combined in a final step. One such intermediate, a bromoketone, was condensed with a thiourea (B124793) partner in a Hantzsch reaction to form the final library of analogs. nih.gov This modular approach allows for the combinatorial mixing and matching of different fragments to quickly build a large and diverse library of final compounds.

These synthetic strategies enable the creation of focused libraries designed to probe specific interactions with a biological target or larger, more diverse libraries for initial high-throughput screening campaigns to identify novel hit compounds. smolecule.com

Advanced Applications in Agrochemical Sciences

Synthesis of Novel Herbicides

2-Bromo-3-methoxypyridine serves as a crucial starting material or intermediate in the synthesis of new herbicidal compounds. netascientific.comchemimpex.com Its structure allows for various chemical modifications, enabling the development of selective herbicides that can target specific weed species while minimizing harm to the desired crops. grandviewresearch.com The presence of the methoxy (B1213986) group can influence the molecule's uptake and translocation within the plant, while the bromine atom provides a reactive site for further chemical elaboration to fine-tune the herbicidal activity and spectrum. netascientific.com

Research in this area often involves multi-step synthetic pathways where the this compound core is modified to create a library of derivatives. These derivatives are then screened for their herbicidal efficacy against a panel of common weeds. For instance, the pyridine (B92270) ring can be further functionalized through cross-coupling reactions, leveraging the reactivity of the bromo-substituent. smolecule.com

Development of Pesticidal Agents

In addition to herbicides, this compound is instrumental in the development of a broader range of pesticidal agents, including insecticides and fungicides. netascientific.com The pyridine scaffold is a common feature in many successful pesticides, and the specific substitution pattern of this compound offers a unique chemical space for the design of new active ingredients. agropages.com

A patent for the preparation of microbiocidal picolinamide (B142947) derivatives, useful as pesticides and particularly as fungicides, lists a related compound, 2-Bromo-4-hydroxy-5-methoxypyridine, as a useful synthetic fine chemical. frontierspecialtychemicals.com This highlights the utility of brominated methoxypyridine structures in creating new pesticidal agents.

Role in the Creation of Plant Protectants

The application of this compound extends to the creation of plant protectants, which encompass a broader category of agrochemicals designed to safeguard crops from various biotic stresses. These can include compounds that induce systemic acquired resistance in plants or those that act as safeners, protecting the crop from the phytotoxic effects of herbicides.

The versatility of this compound as a synthetic building block allows for its incorporation into molecules with diverse modes of action. netascientific.com By modifying the core structure, chemists can develop compounds that not only target pests and weeds directly but also enhance the plant's own defense mechanisms.

Structure-Efficacy Relationships in Agrochemical Derivatives

The relationship between the chemical structure of this compound derivatives and their agrochemical efficacy is a critical area of research. Slight modifications to the molecule can lead to significant changes in its biological activity. tandfonline.com

Key structural features and their influence on efficacy are summarized in the table below:

Structural FeatureInfluence on Efficacy
Position of Substituents The relative positions of the bromo and methoxy groups on the pyridine ring are crucial for biological activity. Changes in their positions can alter the molecule's shape and how it interacts with its target site.
Nature of the Substituent at the Bromo Position Replacing the bromine atom with different functional groups through cross-coupling or substitution reactions can dramatically alter the compound's spectrum of activity and potency. smolecule.com
Modifications to the Methoxy Group While the methoxy group is often retained, its replacement with other alkoxy groups can influence the compound's solubility, stability, and metabolic profile within the target organism.
Addition of Other Functional Groups Introducing other substituents, such as halogens or alkyl groups, to the pyridine ring can further modulate the agrochemical properties of the resulting derivative. agropages.com

Systematic studies involving the synthesis and biological evaluation of a wide range of derivatives are essential to elucidate these structure-efficacy relationships and to design more effective and selective agrochemicals.

Formulation and Environmental Impact Considerations in Agrochemical Applications

The formulation of agrochemicals containing derivatives of this compound is a critical step in ensuring their effective and safe use. The physical and chemical properties of the active ingredient, such as its solubility and stability, will dictate the type of formulation required (e.g., emulsifiable concentrate, wettable powder, or granule).

The environmental fate of pyridine-based agrochemicals is an area of significant importance. tandfonline.comwikipedia.org Pyridine and its derivatives can be degraded in the environment through both abiotic and biotic processes, including photochemical transformation and microbial degradation. tandfonline.com The nature and position of substituents on the pyridine ring can significantly influence its biodegradability. tandfonline.com

Research into the environmental impact of these compounds focuses on:

Soil Degradation: Pyridine itself is readily degraded in soil by numerous microorganisms. tandfonline.com The degradation pathways of substituted pyridines, however, can be more complex.

Water Solubility and Mobility: The solubility of these compounds in water affects their potential for leaching into groundwater. wikipedia.org

Toxicity to Non-Target Organisms: It is crucial to assess the toxicity of new agrochemicals to non-target organisms, including beneficial insects, aquatic life, and soil microorganisms. biosynce.com

Efforts are ongoing to develop agrochemicals with improved environmental profiles, including those that are more readily biodegradable and have lower toxicity to non-target species. agropages.com

Exploration in Materials Science Research

Incorporation into Advanced Polymeric Materials

While not a commonplace monomer, the structure of 2-Bromo-3-methoxypyridine makes it a viable candidate for incorporation into advanced polymeric materials, particularly conjugated polymers. The presence of the bromo group allows it to undergo various cross-coupling polymerization reactions, which are fundamental methods for synthesizing polymers with specific electronic and photophysical properties.

Potential Polymerization Pathways:

Suzuki Coupling Polymerization: This method would involve converting this compound into a boronic acid or ester derivative, which could then be reacted with a di-bromo aromatic comonomer. Alternatively, this compound itself could be coupled with an aromatic bis(boronic acid) comonomer to build a polymer chain.

Kumada Catalyst-Transfer Polycondensation (KCTP): This chain-growth polymerization is effective for synthesizing well-defined conjugated polymers. In a hypothetical KCTP process, this compound would first be converted into a Grignard reagent. This monomer could then be polymerized using a nickel catalyst, such as Ni(dppp)Cl₂, to yield regioregular poly(3-methoxypyridine). This method offers precise control over molecular weight and low polydispersity, which are crucial for high-performance material applications.

The resulting hypothetical polymer, poly(3-methoxypyridine), would feature a backbone of repeating methoxy-substituted pyridine (B92270) units. The methoxy (B1213986) group would serve to increase solubility and influence the polymer's conformation and electronic properties. The nitrogen atom in the pyridine ring provides a site for post-polymerization modification or for influencing intermolecular interactions in the solid state. Such polymers could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the control of electronic properties is paramount.

Development of Functional Organic Materials

This compound is a key intermediate for synthesizing small organic molecules that exhibit specific functions, particularly in the realm of optoelectronics and liquid crystals. pipzine-chem.com The pyridine core, modified with methoxy and bromo groups, allows for the systematic construction of complex molecules with desirable electronic and self-organizing properties.

A notable area of research is the development of luminescent liquid crystals. For instance, derivatives of 2-methoxypyridine (B126380) have been used to create bent-shaped (or "banana") mesogens. In one study, a series of luminescent materials was synthesized based on a central 2-methoxy-3-cyanopyridine core. researchgate.netrsc.org While not directly starting from this compound, this compound represents a clear synthetic entry point to such structures via nucleophilic substitution of the bromine. These materials exhibit liquid crystalline phases, such as nematic and columnar phases, which are crucial for their application in display technologies and optical sensors. researchgate.netrsc.org The combination of liquid crystallinity and luminescence in a single molecule is highly desirable for creating advanced optoelectronic devices. researchgate.net

The photophysical properties of these materials are of primary interest. The table below summarizes key data for a representative 2-methoxypyridine derivative designed for such applications, highlighting its performance as a blue-light emitter.

Compound DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF, %)Phase Transition (°C)
2-methoxy-3-cyanopyridine core with terminal alkoxy chains335-340395-425 (Blue Emission)10-49Cr → Nematic at 115.7

Data synthesized from studies on luminescent 2-methoxypyridine derivatives. researchgate.netresearchgate.net

The development of such functional molecules relies on the strategic use of building blocks like this compound to introduce specific functionalities and tune the final properties of the material. Its role as a precursor allows chemists to build complex donor-acceptor structures necessary for materials used in OLEDs, organic field-effect transistors (OFETs), and sensors. researchgate.net

Applications in Supramolecular Chemistry and Self-Assembly

The 3-methoxypyridine (B1141550) moiety, readily accessible from this compound via substitution reactions, is a powerful structural motif in supramolecular chemistry. The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can both act as hydrogen bond acceptors, directing the self-assembly of molecules into well-defined, ordered structures. preprints.orgpreprints.org

Hydrogen Bonding:

The pyridine nitrogen is a strong hydrogen bond acceptor, readily forming interactions with proton donors like carboxylic acids or alcohols. preprints.orgpreprints.org This interaction is a cornerstone of "molecular recognition" and is used to construct complex supramolecular assemblies. For example, studies on related bromo-aminopyridine derivatives have shown that strong N⁺–H···O⁻ and O–H···O hydrogen bonds can form between the pyridine unit and a carboxylic acid, leading to the formation of a crystalline molecular salt with a highly ordered structure. researchgate.net Similarly, the lone pair on the methoxy oxygen can participate in weaker C–H···O interactions, further stabilizing the crystal packing. The interplay of these non-covalent interactions is crucial for crystal engineering, where the goal is to design solids with specific physical properties.

Metal Coordination:

The nitrogen atom of the pyridine ring is also an excellent ligand for coordinating with transition metal ions. wikipedia.org This property is extensively used to build coordination polymers and discrete metal-organic complexes. By incorporating the 3-methoxypyridine unit into larger organic ligands, researchers can direct the assembly of intricate one-, two-, or three-dimensional networks. The specific geometry of the resulting complex is dictated by the coordination preference of the metal ion and the steric and electronic properties of the ligand. The methoxy group can influence the electron density of the pyridine ring, thereby tuning the binding affinity of the nitrogen atom for different metals. researchgate.net These supramolecular structures have potential applications in catalysis, gas storage, and molecular sensing.

Computational and Theoretical Chemistry Studies of 2 Bromo 3 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and reactivity that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic structure of molecules. For pyridine (B92270) derivatives, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are commonly employed to optimize molecular geometry and predict electronic properties. researchgate.net

In a typical study, the initial step is to perform a geometry optimization, which calculates the lowest energy arrangement of the atoms, providing theoretical values for bond lengths and angles. For instance, in a study of 2-bromo-3-hydroxy-6-methyl pyridine, DFT calculations were used to determine these geometric parameters. researchgate.net This foundational analysis is crucial as the electronic properties are highly dependent on the molecular structure. Such calculations would reveal how the bromine atom and the methoxy (B1213986) group influence the geometry of the pyridine ring in 2-bromo-3-methoxypyridine.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.orgwuxibiology.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org Computational studies on related pyridine compounds provide insight into the expected values for this compound. For example, a DFT study on 2-bromo-3-hydroxy-6-methyl pyridine calculated a HOMO-LUMO energy gap of 5.39512 eV. researchgate.net Analysis of the distribution of these orbitals shows where the molecule is most likely to undergo electrophilic or nucleophilic attack.

Table 1: Illustrative FMO Data from a Related Pyridine Derivative

This table presents calculated values for 2-Bromo-3-hydroxy-6-Methyl Pyridine, a structurally similar compound, to illustrate the outputs of FMO analysis.

Parameter Value
HOMO Energy -0.24189 a.u.
LUMO Energy -0.04354 a.u.
HOMO-LUMO Energy Gap 5.39512 eV

Source: Data from a study on 2-Bromo-3-hydroxy-6-Methyl Pyridine. researchgate.net

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It is a 3D map of the electrostatic potential plotted onto the electron density surface, which helps to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov

The MESP surface is color-coded to indicate different potential values. Typically:

Red regions indicate a negative electrostatic potential, corresponding to areas of high electron density. These sites are attractive to electrophiles (electron-seeking species).

Blue regions indicate a positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are susceptible to attack by nucleophiles (nucleus-seeking species). researchgate.net

Green areas represent neutral or zero potential.

For pyridine derivatives, the nitrogen atom of the ring typically shows a region of negative potential due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. nih.gov In this compound, the oxygen of the methoxy group and the bromine atom would also influence the MESP map, creating distinct regions of negative potential that could act as reactive sites.

Spectroscopic Property Predictions and Vibrational Assignments

Computational methods are instrumental in the interpretation of experimental spectra, allowing for the precise assignment of vibrational modes and NMR chemical shifts. cardiff.ac.uk

Theoretical simulations of Infrared (IR) and Raman spectra are routinely performed using DFT calculations. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. cardiff.ac.uk These theoretical spectra are then compared with experimental data.

This comparison is crucial for the accurate assignment of spectral bands to specific molecular vibrations, such as C-C stretching, C-H bending, or vibrations involving the pyridine ring and its substituents. For instance, a study on 2-methoxy-6-methyl pyridine successfully used DFT (B3LYP) calculations to simulate its IR and Raman spectra, showing good agreement with the observed experimental spectra. researchgate.net This process helps to confirm the molecular structure and provides a deeper understanding of its vibrational properties.

Theoretical calculations are also widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a popular and reliable approach for calculating the NMR shielding tensors of ¹H and ¹³C nuclei. acs.org

The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). These predicted chemical shifts can be compared directly with experimental NMR data. This is particularly useful for confirming the structure of newly synthesized compounds or for distinguishing between different isomers. researchgate.net For this compound, GIAO calculations would predict the specific chemical shifts for each hydrogen and carbon atom, aiding in the definitive assignment of its experimental NMR spectrum.

Molecular Dynamics Simulations

Theoretical calculations, such as those employing Density Functional Theory (DFT), are commonly used to determine the preferred conformations and the energy barriers to rotation (torsional barriers). For substituted pyridines, the interplay between steric hindrance and electronic effects dictates the most stable conformations. In the case of this compound, the methoxy group can be oriented either syn or anti with respect to the nitrogen atom of the pyridine ring. The relative energies of these conformers and the transition states separating them would define the torsional energy profile.

While specific torsional barrier data for this compound is not published, studies on related substituted pyridines and biphenyls provide insights into the methodologies used for such calculations. nih.gov For instance, DFT calculations with various functionals (e.g., B3LYP) and basis sets are employed to map the potential energy surface as a function of the dihedral angle of interest.

Table 1: Hypothetical Torsional Barrier Data for this compound

Dihedral Angle (C2-C3-O-CH3)Relative Energy (kcal/mol)Conformation
0.0Syn-planar (Eclipsed)
60°TBDGauche
90°TBDPerpendicular (Transition State)
120°TBDGauche
180°TBDAnti-planar (Staggered)
Note: TBD (To Be Determined) indicates that these values would need to be calculated through specific computational studies.

Docking Studies for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Although no specific docking studies for this compound have been reported, research on structurally similar pyridine derivatives highlights the potential applications of this compound in interacting with various biological receptors. For example, studies on 3-bromo-2-hydroxypyridine have explored its potential as a bromodomain inhibitor through molecular docking. nih.govmdpi.com Bromodomains are protein domains that recognize acetylated lysine residues and are implicated in various diseases, making them attractive drug targets.

In a hypothetical docking study of this compound with a bromodomain, the pyridine ring could engage in π-stacking interactions with aromatic residues in the binding pocket. The methoxy group and the bromine atom could form hydrogen bonds or halogen bonds with specific amino acid side chains, contributing to the binding affinity and selectivity. The interactions of ligands with biological receptors are governed by several properties, including specificity and affinity. nih.gov

Table 2: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

Functional GroupPotential Interaction TypePotential Interacting Residues
Pyridine NitrogenHydrogen Bond AcceptorTyr, Ser, Thr, Asn, Gln
Methoxy OxygenHydrogen Bond AcceptorTyr, Ser, Thr, Asn, Gln
Bromine AtomHalogen Bond Donor, HydrophobicLeu, Val, Ile, Phe
Aromatic Ringπ-π Stacking, HydrophobicPhe, Tyr, Trp, His

Computational methods can provide valuable insights into the reactivity of this compound with biological targets, particularly in the context of enzyme inhibition. nih.gov The electronic properties of the molecule, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO), can indicate its susceptibility to nucleophilic or electrophilic attack.

Studies on other pyridine derivatives have demonstrated the utility of computational approaches in understanding their inhibitory mechanisms. For instance, docking studies on dimethylpyridine derivatives have been used to elucidate their binding modes within the active sites of cyclooxygenase (COX) enzymes. mdpi.com Such studies can reveal key interactions that are crucial for inhibitory activity and can guide the design of more potent and selective inhibitors. nih.gov

By analogy, computational analysis of this compound could be employed to predict its potential as an inhibitor for various enzymes. The pyridine scaffold is a common motif in many biologically active compounds, and the specific substitution pattern of this compound could confer unique binding properties.

Research on Derivatives and Analogues of 2 Bromo 3 Methoxypyridine

Synthesis of Substituted 2-Bromopyridines with Methoxy (B1213986) Groups

The synthesis of substituted 2-bromopyridines bearing methoxy groups is a cornerstone for creating a diverse range of molecular architectures. The strategic placement of bromo and methoxy substituents on the pyridine (B92270) ring allows for subsequent functionalization through various cross-coupling and substitution reactions.

A common synthetic route to 2-bromo-3-methoxypyridine involves the methylation of 2-bromo-3-hydroxypyridine (B45599). This transformation can be achieved using a methylating agent such as iodomethane (B122720) in the presence of a base like potassium hydroxide (B78521) in a solvent like dimethyl sulfoxide (B87167) (DMSO). prepchem.com An alternative approach starts from 2-nitro-3-methoxypyridine, where a bromination reaction directly replaces the nitro group with a bromine atom. google.com

Another preparative method for this compound begins with the bromination of 3-hydroxypyridine (B118123) to yield 2-bromo-3-hydroxypyridine. google.com The subsequent methylation of the hydroxyl group furnishes the desired product. A detailed two-step process has been described where 3-hydroxypyridine is first treated with bromine in an aqueous sodium hydroxide solution to form 2-bromo-3-hydroxypyridine. guidechem.com The intermediate is then reacted with a methylating agent to yield this compound. guidechem.com

The synthesis can also be adapted to introduce other substituents. For instance, 2-bromo-3-methoxy-6-methylpyridine (B185322) can be synthesized from 2-bromo-3-hydroxy-6-methylpyridine by reaction with iodomethane and potassium carbonate in acetone. chemicalbook.com This highlights the modularity of these synthetic approaches, allowing for the creation of a library of substituted 2-bromopyridines.

The synthesis of isomers of this compound provides valuable insights into the influence of substituent positioning on the molecule's properties and reactivity.

3-Bromo-2-methoxypyridine: The synthesis of this isomer can be achieved through various routes. One method involves the reaction of 3-bromo-2-chloropyridine (B150940) with sodium methoxide (B1231860) in N,N-dimethylformamide (DMF).

2-Bromo-3-hydroxypyridine: This compound is a key intermediate in the synthesis of this compound. google.com A common preparation method involves the direct bromination of 3-hydroxypyridine. google.com The reaction is typically carried out by adding bromine to a solution of 3-hydroxypyridine in aqueous sodium hydroxide. guidechem.com The pH is then adjusted to precipitate the product. guidechem.com

Compound NameStarting MaterialKey ReagentsReference
3-Bromo-2-methoxypyridine3-Bromo-2-chloropyridineSodium methoxide, DMFGeneral synthetic knowledge
2-Bromo-3-hydroxypyridine3-HydroxypyridineBromine, Sodium hydroxide google.comguidechem.com

The introduction of multiple halogen atoms onto the pyridine ring further expands the synthetic utility of these compounds, providing multiple sites for subsequent cross-coupling reactions. An example of a multi-halogenated derivative is 2-bromo-6-iodo-3-methoxypyridine. chemspider.com The synthesis of such compounds often involves sequential halogenation steps, where the directing effects of the existing substituents guide the position of the incoming halogen.

Functionalization at Other Positions of the Pyridine Ring

Beyond the synthesis of derivatives with substituents at the 2, 3, and 6-positions, research has also focused on the functionalization of other positions of the this compound ring. This allows for the creation of more complex and diverse molecular scaffolds.

One example is the synthesis of 2-bromo-3-methoxy-6-methylpyridine, where a methyl group is introduced at the 6-position. chemicalbook.com This is typically achieved by starting with a pre-functionalized pyridine ring, such as 2-bromo-3-hydroxy-6-methylpyridine, and then performing the methoxylation. chemicalbook.com This demonstrates that the pyridine ring can be built up with various substituents before the final methoxy group is introduced.

Studies on N-Oxide Derivatives

The N-oxidation of pyridine derivatives is a common strategy to modify their electronic properties and reactivity. The resulting N-oxides can participate in a variety of transformations that are not possible with the parent pyridine.

Research has been conducted on this compound-N-oxide. The N-oxide functionality can be introduced using oxidizing agents such as hydrogen peroxide in acetic acid. bme.hu Studies on other bromopyridine N-oxides, such as 2-bromopyridine (B144113) N-oxide, have shown that they can be converted to 2-aminopyridines. wordpress.com This suggests that the N-oxide of this compound could also serve as a precursor to other functionalized pyridines. In some cases, the N-oxidation of substituted pyridines can be challenging, with reactions of 2-bromopyridine showing poor conversion in batch processes, though this can be improved in a microreactor. bme.hu

Comparative Reactivity and Applications of Analogues

The study of analogues of this compound, where the position and nature of the substituents are varied, is crucial for understanding their comparative reactivity and for developing new applications.

For instance, the presence of a methoxy group, which is an electron-donating group, can influence the reactivity of the pyridine ring in electrophilic aromatic substitution reactions. pearson.com The position of the methoxy group relative to the bromine atom and the nitrogen atom will dictate the regioselectivity of these reactions.

In the context of cross-coupling reactions, the electronic nature of the substituents can affect the efficiency of the catalytic cycle. For example, in Suzuki cross-coupling reactions, electron-donating groups on the pyridine ring can impact the rate of oxidative addition and reductive elimination steps.

The relationship between the structure of a substituted pyridine and its reactivity is a fundamental concept in organic chemistry. The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, have a profound effect on the reactivity of the pyridine ring. nih.govacs.orgacs.org

Electron-donating groups, such as a methoxy group, increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring towards electrophiles but activating it for nucleophilic aromatic substitution.

Exploring the Influence of Positional Isomers and Substituent Effects

The chemical properties and reactivity of this compound are significantly influenced by the relative positions of the bromine and methoxy substituents on the pyridine ring. Understanding the effects of positional isomerism and the electronic and steric nature of other substituents is crucial in the design and synthesis of new derivatives and analogues with desired characteristics.

Positional Isomers of Bromo-3-methoxypyridine

The arrangement of the bromine and methoxy groups on the pyridine core dictates the electron distribution within the ring, thereby affecting the molecule's reactivity, spectroscopic properties, and potential for further functionalization. While this compound is a primary subject of interest, its various positional isomers exhibit distinct properties.

The synthesis of these isomers often requires specific starting materials and reaction conditions. For instance, the synthesis of 3-bromo-5-methoxypyridine (B189597) can be achieved from 3,5-dibromopyridine (B18299) by reaction with sodium methoxide in N,N-dimethylformamide (DMF) chemicalbook.com. The synthesis of 5-bromo-2-methoxypyridine (B44785) involves the bromination of 2-methoxypyridine (B126380) mdpi.com.

The electronic nature of the pyridine ring is altered depending on the location of the electron-withdrawing bromine atom and the electron-donating methoxy group. The nitrogen atom in the pyridine ring is inherently electron-withdrawing. The interplay of these electronic effects influences the susceptibility of different positions on the ring to nucleophilic or electrophilic attack.

Below is an interactive data table summarizing the known physical properties of several positional isomers of bromomethoxypyridine.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundBr at C2, OMe at C324100-18-3C6H6BrNO188.02Solid
3-Bromo-2-methoxypyridineBr at C3, OMe at C213472-59-8C6H6BrNO188.02Solid
4-Bromo-2-methoxypyridineBr at C4, OMe at C2100367-39-3C6H6BrNO188.02Liquid
2-Bromo-5-methoxypyridineBr at C2, OMe at C5105170-27-2C6H6BrNO188.02Oil
3-Bromo-5-methoxypyridineBr at C3, OMe at C550720-12-2C6H6BrNO188.02Solid
5-Bromo-2-methoxypyridineBr at C5, OMe at C213472-85-0C6H6BrNO188.02Liquid

Note: Some physical properties like melting and boiling points are not consistently reported across all sources for all isomers and are therefore not included in this general overview table.

Substituent Effects on the this compound Scaffold

The introduction of additional substituents onto the this compound ring system allows for the fine-tuning of its chemical and physical properties. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), amino (-NH2), and additional methoxy (-OCH3) groups increase the electron density of the pyridine ring. This generally enhances the ring's reactivity towards electrophilic substitution (if the reaction conditions overcome the inherent electron-deficient nature of the pyridine ring) and can influence the basicity of the pyridine nitrogen.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the ring, making it more susceptible to nucleophilic attack.

The Hammett equation provides a quantitative means to assess the electronic influence of meta and para substituents on the reactivity of aromatic systems wikipedia.orglibretexts.org. The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects wikipedia.orglibretexts.org. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups researchgate.net.

Steric Effects: The size and spatial arrangement of substituents can hinder the approach of reagents to a reaction site, a phenomenon known as steric hindrance nih.gov. This is particularly significant for reactions involving positions adjacent to bulky substituents. For instance, a bulky substituent at the 4-position of this compound could impede reactions at the 3- and 5-positions.

The influence of substituents can be observed through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). The chemical shifts of carbon-13 (¹³C NMR) are sensitive to the electronic environment of the carbon atoms in the ring. The introduction of a substituent causes changes in the chemical shifts of all ring carbons, and these substituent-induced chemical shifts (SCS) can be correlated with substituent parameters semanticscholar.orgasianpubs.orgresearchgate.netresearchgate.netconicet.gov.ar.

The following interactive data table illustrates the expected qualitative effects of various substituents at the 4-position of the this compound ring on its general reactivity.

Substituent at C4Substituent TypeElectronic EffectExpected Impact on Nucleophilic Aromatic SubstitutionExpected Impact on Basicity of Pyridine Nitrogen
-CH3AlkylElectron-Donating (Inductive)DecreaseIncrease
-NH2AminoElectron-Donating (Resonance)DecreaseIncrease
-NO2NitroElectron-WithdrawingIncreaseDecrease
-CNCyanoElectron-WithdrawingIncreaseDecrease
-ClChloroElectron-Withdrawing (Inductive), Weakly Donating (Resonance)IncreaseDecrease

Detailed research findings on specific derivatives are essential for a precise understanding of these effects. For example, a study on the synthesis of pyridine-based derivatives via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine (B1289001) highlighted how different arylboronic acids, with their own set of substituents, can be coupled to the pyridine core mdpi.com.

Future Research Directions and Challenges in 2 Bromo 3 Methoxypyridine Chemistry

Development of Novel Catalytic Systems for Derivatization

The derivatization of 2-bromo-3-methoxypyridine is central to its utility as a building block in organic synthesis. Future research will likely focus on the development of more efficient, selective, and sustainable catalytic systems to facilitate these transformations.

Current methods often rely on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce new functional groups at the bromine-substituted position. nih.gov While effective, these methods can be hindered by catalyst deactivation or the need for harsh reaction conditions. google.com Research into novel catalyst systems, including those based on more abundant and less toxic metals like copper and nickel, is a promising avenue. metu.edu.tr For instance, copper-catalyzed Ullman-type reactions have been explored for the selective amination of this compound. metu.edu.tr

Furthermore, the development of catalysts that can selectively activate the C-H bonds of the pyridine (B92270) ring, while leaving the bromo and methoxy (B1213986) groups intact, would open up new avenues for functionalization. Ruthenium-based catalysts have shown some potential in this area, although challenges remain, particularly with electron-rich substrates like this compound. mdpi.com A recent study on Ru(II)-mediated domino reactions for the synthesis of 2-pyridones found that this compound did not react under the tested conditions, highlighting the need for catalyst systems tailored to its specific electronic properties. mdpi.com

Catalyst SystemReaction TypePotential AdvantagesResearch Challenges
Palladium-basedCross-coupling (e.g., Suzuki, Buchwald-Hartwig)High efficiency and broad substrate scope. nih.govCatalyst cost and deactivation, potential for harsh conditions. google.com
Copper-basedUllman-type couplingLower cost and toxicity compared to palladium. metu.edu.trCan require high catalyst loading and specific ligands. metu.edu.tr
Nickel-basedCross-couplingCost-effective alternative to palladium.Sensitivity to air and moisture, potential for side reactions.
Ruthenium-basedC-H activationPotential for direct functionalization without pre-activation. mdpi.comSubstrate scope limitations, particularly with electron-rich pyridines. mdpi.com

Application in Advanced Drug Delivery Systems

The unique physicochemical properties of this compound and its derivatives make them interesting candidates for use in advanced drug delivery systems. ambeed.comambeed.com The pyridine scaffold is a common motif in many biologically active molecules, and the ability to precisely functionalize this core structure allows for the tuning of properties such as solubility, lipophilicity, and metabolic stability. netascientific.com

Future research could explore the incorporation of this compound-derived moieties into various drug delivery platforms, such as liposomes, nanoparticles, and polymers. ambeed.comambeed.com These systems could be designed to target specific tissues or cells, leading to more effective and less toxic therapeutic interventions. The development of radiofluorinated derivatives of this compound also opens possibilities for its use in positron emission tomography (PET) imaging, which can be a valuable tool in drug delivery studies. uni-tuebingen.de

Sustainable Synthesis and Biocatalytic Approaches

Traditional synthetic routes to this compound and its derivatives often involve harsh reagents and generate significant chemical waste. google.com A major challenge and a key area for future research is the development of more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, milder reaction conditions, and processes that minimize the formation of byproducts. google.com

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a promising alternative to traditional chemical synthesis. nbinno.combuyersguidechem.com Enzymes can exhibit high selectivity and operate under mild, aqueous conditions, reducing the environmental impact of chemical processes. metu.edu.tr Research into identifying or engineering enzymes that can catalyze the synthesis and derivatization of this compound is a burgeoning field. ambeed.comcustchemvip.com For example, the use of biocatalysis in chiral chemistry is well-established, and this could be applied to generate enantiomerically pure derivatives of this compound for pharmaceutical applications. nbinno.com

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design

The vast and complex landscape of chemical reactions presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). mit.edu These technologies can be used to predict the outcomes of reactions, optimize reaction conditions, and even design novel molecules with desired properties.

In the context of this compound chemistry, AI and ML algorithms could be trained on existing reaction data to predict the most effective catalysts and conditions for its derivatization. mit.edu This could significantly accelerate the discovery of new synthetic routes and reduce the amount of experimental work required. For instance, machine learning models have been successfully used to predict suitable conditions for Pd-catalyzed C-N cross-coupling reactions, a class of reactions highly relevant to the functionalization of this compound. mit.edu Furthermore, AI could be employed to design new materials based on this compound with specific electronic or optical properties for applications in fields such as organic electronics.

Emerging Applications in Niche Chemical Fields

Beyond its established use as a pharmaceutical and agrochemical intermediate, this compound has the potential to find applications in a variety of niche chemical fields. netascientific.com Its unique electronic and structural properties could be leveraged in the development of new materials and technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-3-methoxypyridine, and how are they optimized for yield?

  • Methodology : The compound is typically synthesized via bromination of 3-methoxypyridine. Direct bromination using Br₂ in a polar solvent (e.g., acetic acid) under controlled temperatures (40–60°C) is common. Optimization involves adjusting stoichiometry (1.2–1.5 eq Br₂) and reaction time (6–12 hours) to minimize di-brominated byproducts .
  • Characterization : Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is recommended. Purity is confirmed by GC-MS or HPLC (>97%) and structural validation via ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridine ring protons at δ 6.5–8.5 ppm) .

Q. How does the methoxy group influence the reactivity of this compound in electrophilic substitution reactions?

  • Mechanistic Insight : The methoxy group at C3 acts as an electron-donating group, directing electrophiles to the C5 position (meta to methoxy). Bromine at C2 further deactivates the ring, reducing reactivity but enhancing regioselectivity. Computational studies (DFT) suggest a Hammett σₚ value of −0.27 for methoxy, favoring nucleophilic attack at C5 .

Q. What safety precautions are critical when handling this compound?

  • Safety Protocol : The compound is a skin/eye irritant (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture, as hydrolysis may release HBr. Store under inert atmosphere (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

  • Strategies :

  • Directed ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate C4, enabling functionalization at C2 or C6 .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 3-pyridyl boronic acid) at C2-Br yields biaryl derivatives. Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (70°C, 24h) achieve >80% conversion .
    • Data Contradictions : Conflicting reports on coupling efficiency (40–90%) may stem from trace moisture or Pd catalyst lot variability. Pre-drying solvents and substrates improves reproducibility .

Q. What analytical methods resolve structural ambiguities in brominated pyridine derivatives?

  • Advanced Techniques :

  • X-ray Crystallography : Resolves positional isomers (e.g., distinguishing 2-Bromo-3-methoxy from 5-Bromo-2-methoxy isomers) .
  • HRMS-ESI : Confirms molecular formula (e.g., C₆H₆BrNO⁺ requires m/z 186.9601; observed 186.9598 ).
    • Case Study : A 2020 study reported misassignment of a bromine position due to overlapping NMR signals. Reanalysis via NOESY confirmed C2-Br .

Q. How do steric and electronic effects impact the synthesis of polyhalogenated derivatives?

  • Substituent Effects :

  • Steric Hindrance : Introducing Cl or I at C5 (e.g., 2-Bromo-5-iodo-3-methoxypyridine) requires bulky ligands (XPhos) to prevent catalyst poisoning .
  • Electronic Effects : Electron-withdrawing groups (e.g., NO₂) at C4 reduce bromine’s leaving group ability, complicating nucleophilic substitution. Switching to CuI/1,10-phenanthroline accelerates displacement .

Key Considerations for Researchers

  • Contradictory Data : Always cross-validate synthetic yields with independent methods (e.g., TLC, LC-MS) to account for batch variability .
  • Scale-Up Challenges : Pilot reactions >10g often require slower reagent addition to manage exotherms, especially in bromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.